5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid
Description
This compound (CAS 1119452-18-4) is a substituted isoxazole derivative with a 4-methylpiperidinylmethyl group at the 4-position and a carboxylic acid at the 3-position of the isoxazole ring. It has a molecular formula of C₁₂H₁₈N₂O₃ and a molecular weight of 238.29 g/mol .
Properties
IUPAC Name |
5-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-3-5-14(6-4-8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKGSSSJURGDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(ON=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649225 | |
| Record name | 5-Methyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-18-4 | |
| Record name | 5-Methyl-4-[(4-methyl-1-piperidinyl)methyl]-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid typically involves the reaction of 4-methylpiperidine with isoxazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution with an isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The core isoxazole-3-carboxylic acid moiety is conserved across analogs, with modifications at the 4-position substituent influencing properties:
Functional and Application Differences
- Pyrazole Analog : Actively researched for anti-tumor, anti-inflammatory, and antibacterial drug design due to its heterocyclic substituent .
- Piperazine HCl Analog : The basic piperazine nitrogen may enhance CNS-targeting drug interactions, leveraging improved aqueous solubility .
- Phenoxymethyl Derivative: The aromatic phenoxy group could enhance binding to hydrophobic enzyme pockets, useful in kinase inhibitors .
Research Implications
- Drug Design : Substituting the 4-position with piperazine or pyrazole groups can fine-tune solubility and target affinity. For example, piperazine’s basicity may improve blood-brain barrier penetration .
- Structure-Activity Relationships (SAR) : Smaller substituents (e.g., pyrrolidine) may reduce steric hindrance, while bulkier groups (e.g., 4-methylpiperidine) could enhance selectivity .
Biological Activity
5-Methyl-4-[(4-methylpiperidin-1-yl)methyl]-isoxazole-3-carboxylic acid (CAS Number: 1119452-18-4) is a compound belonging to the isoxazole family, characterized by its unique structure which includes a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.29 g/mol |
| CAS Number | 1119452-18-4 |
| MDL Number | MFCD12026931 |
| Hazard Classification | Irritant |
Biological Activity
Research indicates that this compound exhibits several biological activities, which are summarized below:
Antimicrobial Activity
Preliminary studies have shown that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It was found to effectively scavenge free radicals in laboratory settings, indicating that it could be beneficial in protecting cells from oxidative stress .
Neuroprotective Effects
Recent research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, the compound showed promise in reducing neuronal damage and improving cognitive functions . This suggests potential therapeutic applications for conditions such as Alzheimer's disease.
Case Studies
-
Neuroprotection in Rodent Models
- A study conducted on rodent models of Alzheimer's disease demonstrated that administration of this compound led to a significant reduction in amyloid-beta plaque formation and improved memory performance compared to control groups. The results suggest that the compound may modulate pathways involved in neuroinflammation and synaptic plasticity.
-
Antimicrobial Efficacy
- In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was notably lower than many conventional antibiotics, highlighting its potential as an alternative treatment option.
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
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